DS55980254

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

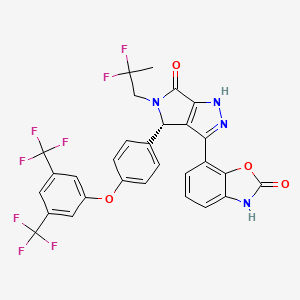

Molecular Formula |

C29H18F8N4O4 |

|---|---|

Molecular Weight |

638.5 g/mol |

IUPAC Name |

7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C29H18F8N4O4/c1-27(30,31)12-41-23(20-21(39-40-22(20)25(41)42)18-3-2-4-19-24(18)45-26(43)38-19)13-5-7-16(8-6-13)44-17-10-14(28(32,33)34)9-15(11-17)29(35,36)37/h2-11,23H,12H2,1H3,(H,38,43)(H,39,40)/t23-/m0/s1 |

InChI Key |

OFKFAYQYNRXLHR-QHCPKHFHSA-N |

Isomeric SMILES |

CC(CN1[C@H](C2=C(C1=O)NN=C2C3=C4C(=CC=C3)NC(=O)O4)C5=CC=C(C=C5)OC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)(F)F |

Canonical SMILES |

CC(CN1C(C2=C(C1=O)NN=C2C3=C4C(=CC=C3)NC(=O)O4)C5=CC=C(C=C5)OC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of DS-55980254 (Danvatirsen)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS-55980254, also known as Danvatirsen (formerly AZD9150 or IONIS-STAT3-2.5Rx), is a next-generation Generation 2.5 antisense oligonucleotide (ASO) engineered to specifically inhibit the production of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a key driver in the pathogenesis of numerous human cancers, promoting tumor cell proliferation, survival, angiogenesis, and immune evasion. Danvatirsen represents a promising therapeutic strategy to counteract these effects by directly targeting the molecular machinery responsible for STAT3 synthesis. This document provides a comprehensive overview of the mechanism of action of Danvatirsen, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting the STAT3 Axis

Danvatirsen is a 16-nucleotide ASO with a phosphorothioate backbone and constrained ethyl (cEt) modifications in the wings of the gapmer design. This advanced chemical architecture enhances its binding affinity for the target mRNA, increases potency, and confers resistance to nuclease degradation.

The primary mechanism of action of Danvatirsen is the sequence-specific binding to the messenger RNA (mRNA) of STAT3. This binding event forms a DNA-RNA heteroduplex, which is a substrate for RNase H, an endogenous enzyme that selectively degrades the RNA strand of such duplexes. The degradation of STAT3 mRNA effectively halts the translation process, leading to a significant reduction in the intracellular levels of STAT3 protein.[1][2][3]

By depleting the cellular pool of STAT3, Danvatirsen disrupts the downstream signaling cascades that are critical for tumor progression. The suppression of STAT3 expression has been shown to induce tumor cell apoptosis and inhibit tumor cell growth.[1][2][3] Furthermore, Danvatirsen's activity extends to the tumor microenvironment (TME), where it can modulate immune responses to be more permissive to anti-tumor activity.

Quantitative Preclinical and Clinical Data

The efficacy of Danvatirsen has been demonstrated in a range of preclinical models and early-phase clinical trials. The following tables summarize the key quantitative findings.

Table 1: In Vitro and In Vivo Preclinical Efficacy of Danvatirsen

| Parameter | Model System | Results | Reference |

| IC50 for STAT3 mRNA Reduction | Various cancer cell lines (free-uptake) | Low nanomolar range; 10-20 times more potent than Generation 2.0 ASOs | [4] |

| STAT3 Protein Inhibition | Human Patient-Derived Xenograft (PDX) Models | - NSCLC: 80% inhibition- Colorectal Cancer: 76% inhibition- Lymphoma: 54% inhibition | [4] |

| STAT3 Protein Inhibition | Human Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model | 93% inhibition | [4] |

Table 2: Clinical Trial Efficacy of Danvatirsen

| Clinical Trial | Indication | Treatment Regimen | Key Efficacy Results | Reference |

| Phase 1b/2 | Recurrent/Metastatic Head and Neck Cancer | Danvatirsen + Durvalumab (anti-PD-L1) | - Complete Response (CR): 7%- Partial or Complete Response (PR/CR): 23% | [1][5] |

| Phase 2 | Pancreatic Ductal Adenocarcinoma (PDAC) | Danvatirsen + Durvalumab | 4-month Disease Control Rate (DCR): 17.4% (4 of 23 patients) | [6][7] |

| Phase 2 | Non-Small Cell Lung Cancer (NSCLC) | Danvatirsen + Durvalumab | 4-month Disease Control Rate (DCR): 66.7% (4 of 6 patients) | [6][7] |

| Phase 1b (NCT01563302) | Relapsed/Refractory Lymphoma | Danvatirsen Monotherapy | - 2 Complete Responses- 2 Partial Responses (in DLBCL patients) | [8] |

Signaling Pathways and Experimental Workflows

The STAT3 Signaling Pathway in Cancer

The following diagram illustrates the canonical STAT3 signaling pathway, which is activated by various cytokines and growth factors. Danvatirsen's point of intervention is the degradation of STAT3 mRNA, thereby preventing the synthesis of the STAT3 protein and blocking the entire downstream cascade.

Caption: The STAT3 signaling pathway and the mechanism of action of Danvatirsen.

Experimental Workflow: In Vitro STAT3 mRNA Knockdown

The following diagram outlines the typical workflow for assessing the in vitro efficacy of Danvatirsen in reducing STAT3 mRNA levels in cancer cell lines.

Caption: Workflow for in vitro assessment of Danvatirsen-mediated STAT3 mRNA knockdown.

Experimental Workflow: In Vivo Patient-Derived Xenograft (PDX) Study

This diagram illustrates the general workflow for evaluating the in vivo anti-tumor activity of Danvatirsen in PDX models.

Caption: Workflow for in vivo evaluation of Danvatirsen in PDX models.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize the mechanism of action of Danvatirsen.

In Vitro STAT3 mRNA Reduction Assay

Objective: To quantify the dose-dependent reduction of STAT3 mRNA in cancer cells following treatment with Danvatirsen.

Materials:

-

Cancer cell line of interest (e.g., A549, U87-MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Danvatirsen and a non-targeting control ASO

-

6-well cell culture plates

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

-

qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

-

Primers for STAT3 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

ASO Treatment: Prepare serial dilutions of Danvatirsen and the control ASO in complete medium to achieve final concentrations ranging from 0.1 nM to 100 nM. Remove the existing medium from the cells and add the ASO-containing medium.

-

Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

RNA Extraction: At the end of the incubation period, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

-

cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Set up qPCR reactions in triplicate for each sample and primer set (STAT3 and housekeeping gene).

-

Data Analysis: Calculate the relative expression of STAT3 mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the percentage of STAT3 mRNA reduction against the log of the Danvatirsen concentration to determine the IC50 value.

Western Blot for STAT3 Protein Inhibition in Xenograft Tumors

Objective: To determine the extent of STAT3 protein reduction in tumor tissue from Danvatirsen-treated animals.

Materials:

-

Excised tumor tissue, snap-frozen in liquid nitrogen

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-STAT3 and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-STAT3 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the STAT3 signal to the β-actin signal to determine the relative protein expression.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cells treated with Danvatirsen.

Materials:

-

Cancer cell line of interest

-

Danvatirsen and a non-targeting control ASO

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Annexin V binding buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed and treat cells with Danvatirsen as described in the in vitro mRNA reduction assay.

-

Cell Harvesting: After the desired incubation period (e.g., 72 hours), collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Gating Strategy:

-

Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

-

Create a dot plot of FITC (Annexin V) versus PI.

-

Define four quadrants:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by Danvatirsen.

Conclusion

DS-55980254 (Danvatirsen) is a potent and specific inhibitor of STAT3 synthesis with a well-defined mechanism of action. By harnessing the RNase H pathway to degrade STAT3 mRNA, Danvatirsen effectively reduces STAT3 protein levels, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Preclinical and clinical data support its potential as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this promising therapeutic candidate.

References

- 1. Phase 1b/2 Data of Durvalumab Plus Danvatirsen Presented at European Society for Medical Oncology [prnewswire.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. Facebook [cancer.gov]

- 4. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncozine.com [oncozine.com]

- 6. bmjoncology.bmj.com [bmjoncology.bmj.com]

- 7. Preclinical study and parallel phase II trial evaluating antisense STAT3 oligonucleotide and checkpoint blockade for advanced pancreatic, non-small cell lung cancer and mismatch repair-deficient colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Target: A Technical Guide to the Molecular Action of DS55980254

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the biological target and mechanism of action of the investigational compound DS55980254. This document synthesizes the latest findings, presenting key data in a structured format to facilitate ongoing research and development efforts.

The orally active small molecule, this compound, has been identified as a potent and selective inhibitor of Phosphatidylserine Synthase 1 (PTDSS1).[1][2][3] This enzyme plays a crucial role in the synthesis of phosphatidylserine (PS), an essential component of cellular membranes.[4] this compound distinguishes itself by its selectivity for PTDSS1, showing no significant inhibitory activity against the related enzyme, Phosphatidylserine Synthase 2 (PTDSS2).[2][3]

Quantitative Analysis of PTDSS1 Inhibition

The inhibitory potency of this compound against PTDSS1 has been quantified in cell-free assays. The following table summarizes the key efficacy data available for this compound.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | PTDSS1 | Cell-free | 100 | [2][3] |

| This compound | PTDSS2 | Cell-free | >10,000 | [5] |

Mechanism of Action and Downstream Effects

This compound exerts its biological effects by allosterically inhibiting PTDSS1, thereby blocking the synthesis of intracellular phosphatidylserine.[1][6] This targeted inhibition leads to a cascade of downstream cellular events, making it a molecule of significant interest in oncology and potentially other therapeutic areas.

B Cell Receptor (BCR) Signaling Pathway

In B cell lymphomas, inhibition of PTDSS1 by this compound disrupts the balance of membrane phospholipid components. This imbalance lowers the activation threshold of the B cell receptor (BCR), leading to its hyperactivation.[1][7] The subsequent aberrant signaling cascade results in increased intracellular calcium levels and ultimately induces apoptotic cell death.[7]

Endoplasmic Reticulum (ER) Stress Pathway

In cancer cells with a deletion of PTDSS2, the inhibition of PTDSS1 by this compound leads to a significant depletion of phosphatidylserine.[2] This depletion induces an endoplasmic reticulum (ER) stress response, a key factor in the selective cell death observed in these PTDSS2-deficient cancer cells.[2]

SREBP Pathway and Cholesterol Metabolism

Recent structural studies have revealed that the inhibition of PSS1 by this compound can activate the Sterol Regulatory Element-Binding Protein (SREBP) pathways.[6] This activation enhances the expression of LDL receptors, leading to increased cellular uptake of low-density lipoprotein (LDL).[6] This finding suggests a potential application for selective PSS1 inhibitors in lowering blood cholesterol levels.[6]

Experimental Protocols

Cell-Free PTDSS1/2 Inhibitory Activity Assay

The inhibitory activity of this compound against human PTDSS1 and PTDSS2 was determined using a cell-free assay.[7][8]

-

Enzyme Source: Membrane fractions from Sf9 cells expressing either human PTDSS1 or PTDSS2 were used as the enzyme source.[8]

-

Reaction Mixture: The membrane fraction was incubated with L-[¹⁴C]-serine, a radiolabeled substrate.[8]

-

Inhibitor Addition: Various concentrations of this compound were added to the reaction mixture.[8]

-

Incubation: The reaction was incubated at 37°C for 20 minutes.[8]

-

Measurement: After incubation, the membrane fractions were washed, and the incorporated radioactivity was measured using scintillation counting to determine the phosphatidylserine synthase activity.[8]

-

Data Analysis: The IC50 value was calculated from the dose-response curve of the inhibitor.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in various mouse xenograft models.

-

Jeko-1 Xenograft Model: Oral administration of this compound (10-100 mg/kg, once daily for 21 days) inhibited the colonization of Jeko-1 cells in the bone marrow and prolonged the survival of the mice.[1] In a separate study using an intravenous xenograft model with Jeko-1 cells, oral treatment with 10, 30, or 100 mg/kg of a PTDSS1 inhibitor suppressed Jeko-1 cell engraftment in the bone marrow.[7] Treatment with 30 or 100 mg/kg for 21 days significantly prolonged survival.[7]

-

PTDSS2-KO Xenograft Models: In subcutaneous xenograft models using PTDSS2-knockout HCT116 and A375 cells, daily oral administration of this compound (10-30 mg/kg) induced tumor regression without causing body weight loss or severe toxicity.[2]

-

Syngeneic Heterogeneity Model: In a model containing a mix of PTDSS2 wild-type and knockout cells, this compound effectively suppressed tumor growth in immunocompetent mice, suggesting its potential to overcome tumor heterogeneity by modulating the tumor immune microenvironment.[2]

This technical guide provides a foundational understanding of the biological target and mechanism of action of this compound. The presented data and experimental frameworks are intended to support further investigation into the therapeutic potential of this selective PTDSS1 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PTDSS1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound|CAS 2488609-41-0|DC Chemicals [dcchemicals.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular insights into human phosphatidylserine synthase 1 reveal its inhibition promotes LDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

DS55980254: A Comprehensive Technical Guide on its Discovery and Development as a Potent and Selective PTDSS1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

DS55980254 is an orally active, potent, and selective small-molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1][2][3][4] Discovered by Daiichi Sankyo, this compound represents a promising therapeutic agent, particularly in the context of cancers exhibiting a synthetic lethal relationship with the loss of PTDSS2.[5][6][7] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound.

Discovery

The discovery of this compound stemmed from a targeted effort to identify small-molecule inhibitors of PTDSS1.[5] The initial phase involved the development of a robust cell-free assay to screen for compounds with inhibitory activity against PTDSS1.

Experimental Protocol: Cell-Free PTDSS Activity Assay

A cell-free assay was established to measure the enzymatic activity of PTDSS1 and PTDSS2.[5]

-

Enzyme Source: Human PTDSS1 and PTDSS2 were expressed in Sf9 insect cells utilizing a baculoviral expression system. The microsome membrane fraction containing the enzymes was then purified.[5]

-

Assay Principle: The assay detects the production of phosphatidylserine (PS).

-

Screening: A chemical library was screened using this assay, leading to the identification of initial hit compounds.

-

Lead Optimization: Through chemical derivatization and optimization of the initial hits, pyrrolepyrazole derivatives, including this compound, were identified as potent and selective inhibitors of PTDSS1.[5]

Mechanism of Action

This compound functions by selectively inhibiting PTDSS1, one of the two enzymes responsible for phosphatidylserine synthesis in mammals.[5] This inhibition leads to a depletion of intracellular phosphatidylserine.[1][8]

Signaling Pathway of PTDSS1 Inhibition

The inhibition of PTDSS1 by this compound in cancer cells with PTDSS2 deletion triggers a cascade of downstream events, ultimately leading to cell death. This mechanism of action is rooted in the principle of synthetic lethality.

Caption: Signaling pathway of this compound in PTDSS2-deficient cancer cells.

In cells lacking PTDSS2, the inhibition of PTDSS1 by this compound leads to a critical depletion of phosphatidylserine.[5] This depletion has been shown to activate the endoplasmic reticulum (ER) stress response.[5] In B-cell lymphomas, this phospholipid imbalance also lowers the activation threshold for the B-cell receptor (BCR), leading to aberrant signaling and subsequent apoptotic cell death.[1][9]

Development and Preclinical Evaluation

The development of this compound has progressed through various stages, including the establishment of an efficient manufacturing process and comprehensive preclinical in vivo studies.

Manufacturing Process

A significant challenge in the development of this compound was its efficient synthesis with high enantiomeric excess.[6] A practical and unique optical resolution method was developed, utilizing diastereomeric salt crystallization of a 2,3-pyrrolidinedione intermediate with a chiral amine.[6][7] This optimized process led to a threefold increase in the overall yield and eliminated the need for chromatographic purification, enabling multi-kilogram scale production of the active pharmaceutical ingredient (API).[6][7] The quality of all intermediates consistently exceeded 99.7%.[6]

In Vitro Efficacy

This compound demonstrated potent and selective inhibitory activity against PTDSS1 in cell-free assays.

| Compound | Target | IC50 (nM) |

| This compound | PTDSS1 | 100 |

| PTDSS2 | >10,000 |

Table 1: In vitro inhibitory activity of this compound against PTDSS1 and PTDSS2.[3][4]

Experimental Protocol: siRNA Transfection and Growth Assay

To validate the on-target effect of PTDSS1 inhibition, siRNA-mediated knockdown of PTDSS1 was performed.[5]

-

Cell Seeding: Cells were seeded at a density of 1 × 10^5 cells/well in a 6-well plate.

-

Transfection: Cells were transfected with 10 nmol/L of ON-TARGET Plus SMARTpool siRNA for PTDSS1 or a non-silencing control siRNA using Lipofectamine RNAiMAX.[5]

-

Growth Monitoring: Transfected cells were re-seeded in a 96-well plate at 2 × 10^4 cells/well. Cell growth was monitored over several days by measuring ATP levels using ATPlite 1step, with luminescence detection via an EnVision plate reader.[5]

In Vivo Efficacy

The anti-tumor efficacy of this compound was evaluated in mouse xenograft models.

Caption: General workflow for in vivo efficacy studies of this compound.

In a xenograft model using Jeko-1 cells, daily oral administration of this compound at doses of 10-100 mg/kg for 21 days inhibited the colonization of cancer cells in the bone marrow and prolonged the survival of the mice.[1] Furthermore, in immunocompetent mice with tumors containing both PTDSS2 wild-type and knockout cells, this compound treatment effectively suppressed tumor growth, suggesting it can overcome tumor heterogeneity by modulating the tumor immune microenvironment.[5] The use of this compound has also been shown to enhance the efficacy of PD-1 inhibitors.[10]

| Tumor Model | Treatment | Dosage (mg/kg, daily) | Outcome |

| HCT116 PTDSS2-KO | This compound | 10, 30, 100 | Tumor regression |

| A375 PTDSS2-KO | This compound | 10, 30, 100 | Tumor regression |

| Jeko-1 Xenograft | This compound | 10-100 | Inhibited bone marrow colonization, prolonged survival |

Table 2: Summary of in vivo efficacy of this compound in various tumor models.[1][9]

Conclusion

This compound is a novel, potent, and selective PTDSS1 inhibitor with a well-defined mechanism of action based on synthetic lethality in PTDSS2-deficient cancers. Its development has been supported by robust in vitro and in vivo preclinical data, as well as an efficient and scalable manufacturing process. The ability of this compound to overcome tumor heterogeneity and potentially enhance immunotherapies highlights its significant potential as a targeted cancer therapeutic. Further clinical investigation is warranted to fully elucidate its safety and efficacy in human patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 2488609-41-0|DC Chemicals [dcchemicals.com]

- 3. Novel inhibitors | DC Chemicals [dcchemicals.com]

- 4. Products | DC Chemicals [dcchemicals.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Development of Efficient Manufacturing Method for PTDSS1 Inhibitor Utilizing a Practical and Unique Optical Resolution [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of PTDSS1 Enhances Cancer Cell Immunogenicity [creative-biogene.com]

The Role of Phosphatidylserine Synthase 1 (PTDSS1) in Cancer Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylserine Synthase 1 (PTDSS1) is emerging as a critical player in cancer biology, influencing tumor growth, immune evasion, and metabolic reprogramming. As the enzyme responsible for a key step in phosphatidylserine (PS) biosynthesis, PTDSS1's activity has profound implications for the tumor microenvironment and represents a promising therapeutic target. This technical guide provides a comprehensive overview of the multifaceted role of PTDSS1 in oncology, detailing its involvement in key signaling pathways, summarizing quantitative data from seminal studies, and providing detailed experimental protocols for its investigation.

Introduction to PTDSS1

PTDSS1, or Phosphatidylserine Synthase 1, is an enzyme that catalyzes the synthesis of phosphatidylserine (PS) from phosphatidylcholine (PC) through a base-exchange reaction.[1] PS is a crucial phospholipid typically sequestered on the inner leaflet of the plasma membrane in healthy cells. In cancer cells, however, PS is frequently externalized to the outer leaflet, where it acts as a significant immunosuppressive signal.[2] PTDSS1, therefore, plays a pivotal role in establishing this immunosuppressive tumor microenvironment. Elevated expression of PTDSS1 has been observed in various cancers, including breast, lung, and bladder cancer, and often correlates with poor patient prognosis.[3][4][5]

PTDSS1 in the Tumor Microenvironment and Immune Evasion

One of the most well-characterized roles of PTDSS1 in cancer is its contribution to an immunosuppressive tumor microenvironment (TME). By synthesizing PS, PTDSS1 facilitates the externalization of PS on apoptotic and even viable tumor cells. This exposed PS is recognized by the PS receptor MERTK on tumor-associated macrophages (TAMs), leading to their proliferation and the promotion of a tumor-promoting inflammatory environment.[3][6][7]

Depletion of PTDSS1 in tumor cells leads to reduced levels of ether-phosphatidylserine (ePS), stunted tumor growth, and decreased infiltration of TAMs.[3][7] Furthermore, targeting the PTDSS1/MERTK pathway has been shown to reduce macrophage proliferation.[3][7]

Synergy with Immune Checkpoint Blockade

Recent studies have highlighted the potential of targeting PTDSS1 to enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy.[2][8] Depletion of PTDSS1 in tumor cells has been shown to increase the expression of interferon-gamma (IFN-γ)–regulated genes, including B2m, Cxcl9, Cxcl10, and Stat1.[2][5][8] This leads to increased MHC-I expression on tumor cells, enhancing their recognition and killing by CD8+ T cells.[2][8] The combination of PTDSS1 inhibition with anti-PD-1 therapy results in improved tumor control and prolonged survival in preclinical models.[2][8]

PTDSS1 in Cancer Cell Metabolism and Proliferation

Beyond its role in the TME, PTDSS1 is also intrinsically involved in the metabolic reprogramming of cancer cells. In lung cancer, PTDSS1 has been shown to promote aerobic glycolysis, a hallmark of cancer metabolism, through the regulation of pyruvate kinase M2 (PKM2).[4][9] Overexpression of PTDSS1 enhances lung cancer cell proliferation, migration, and invasion.[4][9]

B-Cell Lymphoma Dependency

In B-cell lymphoma, cancer cells exhibit a high dependency on PS synthesis for survival.[10][11] Inhibition of PTDSS1 in these cells leads to an imbalance in the membrane phospholipidome, resulting in hyperactivation of the B-cell receptor (BCR).[10][11] This aberrant signaling cascade triggers a lethal increase in intracellular calcium, leading to apoptotic cell death.[10][11]

Therapeutic Targeting of PTDSS1

The critical roles of PTDSS1 in cancer biology make it an attractive therapeutic target. Several strategies are being explored, including direct pharmacological inhibition and exploiting synthetic lethal interactions.

PTDSS1 Inhibitors

Potent and selective inhibitors of PTDSS1 have been developed and show promise in preclinical studies.[1][12] These inhibitors can induce apoptosis in cancer cells that are dependent on PTDSS1 activity.[13]

Synthetic Lethality with PTDSS2 Deletion

A promising therapeutic strategy involves targeting PTDSS1 in cancers with a deletion of the PTDSS2 gene.[1][14] PTDSS2 is another phosphatidylserine synthase that can compensate for the loss of PTDSS1.[1] In cancer cells lacking PTDSS2, inhibition of PTDSS1 leads to a profound depletion of PS, triggering endoplasmic reticulum (ER) stress and immunogenic cell death.[1][14] This approach has been shown to lead to tumor regression in preclinical models.[1][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on PTDSS1 in cancer.

| Cancer Type | PTDSS1 Expression Status | Correlation with Prognosis | Reference(s) |

| Breast Cancer | Frequently overexpressed and copy-number gain | Negative correlation with patient survival | [3][7] |

| Lung Cancer | Significantly overexpressed | Correlates with poor patient prognosis | [4][9] |

| Bladder Cancer | Frequently amplified (>20%) | Negative correlation with patient survival | [5] |

| Renal Cancer | - | Negative correlation with patient survival | [5] |

| Melanoma | - | High PTDSS1 levels correlate with poor response to anti-PD-1 | [5] |

Table 1: PTDSS1 Expression and Prognostic Significance in Various Cancers.

| Cell Line | PTDSS1 Manipulation | Effect on Proliferation/Viability | Quantitative Change | Reference(s) |

| PyMT (Murine Mammary Carcinoma) | Knockdown | No significant change in vitro | - | [3] |

| PTDSS2-KO HCT 116 (Human Colon Cancer) | PTDSS1 inhibitor | Strong antiproliferative activity | GI50 = 0.014 µM | [12] |

| A549 (Human Lung Cancer) | Overexpression | Enhanced proliferation | - | [4][9] |

| NCI-H1299 (Human Lung Cancer) | Overexpression | Enhanced proliferation | - | [4][9] |

| B-cell lymphoma cell lines | PTDSS1 inhibitor | Suppression of growth | - | [10][11] |

Table 2: Effects of PTDSS1 Modulation on Cancer Cell Proliferation and Viability.

| PTDSS1 Inhibitor | Cancer Cell Line | IC50/GI50 | Reference(s) |

| Exemplified pyrrolopyrazole derivative | PTDSS1-expressing Sf9 cells | IC50 = 0.2 µM | [12] |

| Exemplified pyrrolopyrazole derivative | PTDSS2-KO HCT 116 cells | IC50 = 0.003 µM (PS synthesis) | [12] |

| Exemplified pyrrolopyrazole derivative | PTDSS2-KO HCT 116 cells | GI50 = 0.014 µM (proliferation) | [12] |

Table 3: Inhibitory Concentrations of PTDSS1 Inhibitors.

| Gene | Cancer Model | PTDSS1 Manipulation | Fold Change in Expression | Reference(s) |

| B2m | MB49 (Murine Bladder Cancer) | Knockdown | Upregulated | [5] |

| Cxcl9 | MB49 (Murine Bladder Cancer) | Knockdown | Upregulated | [5] |

| Cxcl10 | MB49 (Murine Bladder Cancer) | Knockdown | Upregulated | [5] |

| Stat1 | MB49 (Murine Bladder Cancer) | Knockdown | Upregulated | [5] |

| LDHA | A549, NCI-H1299 (Human Lung Cancer) | Overexpression | Increased mRNA levels | [4][15] |

| GLUT1 | A549, NCI-H1299 (Human Lung Cancer) | Overexpression | Increased mRNA levels | [4][15] |

| PKM2 | A549, NCI-H1299 (Human Lung Cancer) | Overexpression | Increased mRNA levels | [4][15] |

Table 4: PTDSS1-Mediated Regulation of Gene Expression.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to PTDSS1 research.

Caption: PTDSS1-MERTK signaling axis in the tumor microenvironment.

Caption: Synergy between PTDSS1 inhibition and anti-PD-1 therapy.

Caption: Experimental workflow for generating PTDSS1 knockout cell lines.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PTDSS1 in cancer biology.

PTDSS1 Knockdown using shRNA

-

Vector Preparation: Utilize pGFP-C-shLenti plasmids containing shRNA sequences targeting PTDSS1. A non-targeting shRNA should be used as a control.

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.

-

Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection.

-

Transduction: Infect target cancer cells with the lentiviral particles in the presence of polybrene (8 µg/mL).

-

Selection: 24 hours post-transduction, select for transduced cells using puromycin at a pre-determined optimal concentration (e.g., 2.5 µg/mL).[12]

-

Validation: Confirm PTDSS1 knockdown at the mRNA level by qRT-PCR and at the protein level by Western blotting.

Quantitative Real-Time PCR (qRT-PCR) for PTDSS1

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit or reagent (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and PTDSS1-specific primers.

-

Data Analysis: Normalize the Cq values of PTDSS1 to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the relative fold change in expression using the ΔΔCq method.

Western Blotting for PTDSS1

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PTDSS1 (e.g., rabbit polyclonal) diluted in blocking buffer (e.g., 1:1000 to 1:8000) overnight at 4°C.[3][10][16]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:10,000) for 1 hour at room temperature.[16]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) for PTDSS1

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against PTDSS1 (e.g., rabbit polyclonal) diluted in antibody diluent (e.g., 1:200) overnight at 4°C.[3]

-

Secondary Antibody and Detection: Use a polymer-based detection system with an HRP-conjugated secondary antibody, followed by visualization with a DAB chromogen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of a PTDSS1 inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion and Future Directions

PTDSS1 has emerged as a multifaceted and critical regulator in cancer biology. Its roles in shaping the tumor microenvironment, promoting immune evasion, and driving cancer cell metabolism underscore its potential as a high-value therapeutic target. The synergy observed between PTDSS1 inhibition and immune checkpoint blockade is particularly promising and warrants further clinical investigation. Future research should focus on the development of more potent and selective PTDSS1 inhibitors, the identification of biomarkers to predict response to PTDSS1-targeted therapies, and the exploration of PTDSS1's role in other cancer types and its potential involvement in resistance to conventional therapies. A deeper understanding of the complex regulatory networks governed by PTDSS1 will undoubtedly pave the way for novel and effective anti-cancer strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. origene.com [origene.com]

- 3. PTDSS1 antibody (20820-1-AP) | Proteintech [ptglab.com]

- 4. PTDSS1 Drives Glycolysis and Malignant Progression of Lung Cancer Through Maintaining Nuclear–Mitochondrial Homeostatic Crosstalk [imrpress.com]

- 5. Loss of PTDSS1 in tumor cells improves immunogenicity and response to anti–PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of PTDSS1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. biocompare.com [biocompare.com]

- 9. PTDSS1 Drives Glycolysis and Malignant Progression of Lung Cancer Through Maintaining Nuclear-Mitochondrial Homeostatic Crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-PTDSS1 Antibody (A90494) | Antibodies.com [antibodies.com]

- 11. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. researchgate.net [researchgate.net]

- 14. Collection - Data from Potent and Selective PTDSS1 Inhibitors Induce Collateral Lethality in Cancers with PTDSS2 Deletion - Cancer Research - Figshare [aacr.figshare.com]

- 15. researchgate.net [researchgate.net]

- 16. PTDSS1 Polyclonal Antibody (PA5-88957) [thermofisher.com]

The Synthetic Lethality of PTDSS1 and PTDSS2: A Technical Guide for Cancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either single gene does not, presents a powerful strategy in cancer therapy. This technical guide delves into the synthetic lethal relationship between two key enzymes in phosphatidylserine (PS) biosynthesis, PTDSS1 and PTDSS2. The frequent deletion of the PTDSS2 gene in various cancers, due to its location within a tumor-suppressive locus, renders these cancer cells exquisitely dependent on the paralogous enzyme, PTDSS1, for survival. This dependency creates a therapeutic window for the development of potent and selective PTDSS1 inhibitors. This document provides a comprehensive overview of the core concepts, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The PTDSS1/PTDSS2 Synthetic Lethal Axis

Phosphatidylserine (PS) is an essential phospholipid component of cellular membranes, playing crucial roles in signal transduction, cell division, and apoptosis. In mammalian cells, PS synthesis is carried out by two functionally redundant enzymes: Phosphatidylserine Synthase 1 (PTDSS1) and Phosphatidylserine Synthase 2 (PTDSS2).[1] While PTDSS1 primarily utilizes phosphatidylcholine (PC) as a substrate, PTDSS2 utilizes phosphatidylethanolamine (PE).[1] The functional redundancy of these enzymes is highlighted by the fact that single knockout of either Ptdss1 or Ptdss2 in mice does not impair viability; however, a double knockout is embryonically lethal.[1]

The PTDSS2 gene is located at the 11p15.5 chromosomal locus, a region frequently lost in a variety of human cancers, including those of the lung and breast, as well as gliomas.[1] This collateral deletion of PTDSS2 in cancer cells leads to a critical dependency on PTDSS1 for the maintenance of PS levels and, consequently, for their survival. This scenario establishes a classic synthetic lethal relationship, where targeting PTDSS1 in PTDSS2-deficient tumors offers a promising therapeutic strategy.

Recent research has led to the development of potent and selective small molecule inhibitors of PTDSS1.[1] These inhibitors have been shown to phenocopy the effects of PTDSS1 depletion, leading to selective cell death in PTDSS2-deficient cancer cells and tumor regression in preclinical models.[1] The mechanism of cell death is linked to the induction of profound endoplasmic reticulum (ER) stress and subsequent immunogenic cell death, which can also stimulate an anti-tumor immune response.[1]

This guide will explore the foundational data and methodologies that underpin the therapeutic potential of targeting the PTDSS1/PTDSS2 synthetic lethal interaction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the synthetic lethality of PTDSS1 and PTDSS2.

Table 1: In Vitro Efficacy of PTDSS1 Inhibitors

| Cell Line | PTDSS2 Status | PTDSS1 Inhibitor | IC50 (nmol/L) | Reference |

| HCT116 | Wild-Type | DS55980254 | >10,000 | [1] |

| HCT116 | Knockout | This compound | 100 | [2] |

| A375 | Wild-Type | This compound | >10,000 | [2] |

| A375 | Knockout | This compound | <100 | [2] |

| Jeko-1 | Not Specified | DS68591889 | <1 | [3] |

| SU-DHL-6 | Not Specified | DS68591889 | <1 | [4] |

| Ramos | Not Specified | DS68591889 | <1 | [4] |

Table 2: In Vivo Efficacy of PTDSS1 Inhibitor this compound

| Xenograft Model | PTDSS2 Status | Treatment | Tumor Growth Inhibition | Body Weight Loss | Reference |

| HCT116 | Knockout | This compound (10 mg/kg, daily, p.o.) | Significant Regression | Not significant | [2] |

| HCT116 | Knockout | This compound (30 mg/kg, daily, p.o.) | Significant Regression | Not significant | [2] |

| A375 | Knockout | This compound (10 mg/kg, daily, p.o.) | Significant Regression | Not significant | [2] |

| A375 | Knockout | This compound (30 mg/kg, daily, p.o.) | Significant Regression | Not significant | [2] |

Table 3: Gene Expression Changes upon PTDSS1 Inhibition in PTDSS2-KO Cells

| Gene | Function | Fold Change | Reference |

| DDIT3 (CHOP) | ER Stress Mediator | Upregulated | [1] |

| ATF4 | ER Stress Transcription Factor | Upregulated | [1] |

| BIP (HSPA5) | ER Chaperone | Upregulated | [1] |

Signaling Pathways and Mechanistic Insights

Inhibition of PTDSS1 in a PTDSS2-deficient background leads to a drastic reduction in cellular phosphatidylserine levels. This depletion of a critical membrane phospholipid triggers profound stress on the endoplasmic reticulum, the primary site of lipid synthesis. The resulting unfolded protein response (UPR) is a key driver of the observed cell death.

Caption: PTDSS1 inhibition in PTDSS2-deleted cells leads to apoptosis via ER stress.

The activation of the UPR, particularly the ATF4-CHOP axis, is a critical step in initiating apoptosis. Furthermore, the mode of cell death is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs) such as High Mobility Group Box 1 (HMGB1).[1] The release of HMGB1 can activate dendritic cells, bridging the innate and adaptive immune systems and potentially leading to a durable anti-tumor immune response.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of PTDSS1/PTDSS2 synthetic lethality. For full details, refer to the source publication.

Cell Culture and Generation of Knockout Lines

-

Cell Lines: HCT116 (colorectal carcinoma) and A375 (melanoma) cell lines are commonly used.

-

Culture Conditions: Cells are maintained in McCoy's 5A or DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Gene Knockout: PTDSS2 knockout cell lines are generated using CRISPR/Cas9 technology. Briefly, guide RNAs targeting an early exon of PTDSS2 are cloned into a Cas9-expressing vector. Following transfection, single-cell clones are isolated, and successful knockout is confirmed by genomic DNA sequencing and Western blot analysis for PTDSS2 protein expression.

In Vitro Cell Viability Assays

-

Method: Cells are seeded in 96-well plates and treated with a serial dilution of the PTDSS1 inhibitor for a specified period (e.g., 72 hours).

-

Readout: Cell viability is assessed using a luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis: IC50 values are calculated using a non-linear regression analysis of the dose-response curves.

Western Blot Analysis

-

Lysate Preparation: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and incubated with primary antibodies against proteins of interest (e.g., PTDSS2, BIP, CHOP, ATF4, and a loading control like β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) in a basement membrane matrix (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups. The PTDSS1 inhibitor is administered orally, once daily.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size, and tumors are excised for further analysis.

Caption: A typical experimental workflow for evaluating PTDSS1 inhibitors.

Transcriptome Analysis

-

RNA Extraction and Sequencing: RNA is extracted from cells treated with the PTDSS1 inhibitor or vehicle control. RNA quality is assessed, and libraries are prepared for RNA sequencing (RNA-seq).

-

Data Analysis: Raw sequencing reads are aligned to the human genome, and differential gene expression analysis is performed. Gene set enrichment analysis (GSEA) is then used to identify significantly enriched biological pathways.

Conclusion and Future Directions

The synthetic lethal interaction between PTDSS1 and PTDSS2 represents a highly promising avenue for the development of targeted cancer therapies. The frequent loss of PTDSS2 in a wide range of tumors provides a clear biomarker for patient stratification. The development of potent and selective PTDSS1 inhibitors has demonstrated robust preclinical efficacy, driven by the induction of ER stress and immunogenic cell death.

Future research in this area should focus on:

-

Clinical Translation: Advancing lead PTDSS1 inhibitors into clinical trials to evaluate their safety and efficacy in patients with PTDSS2-deficient tumors.

-

Biomarker Development: Refining and validating companion diagnostics to accurately identify patients with PTDSS2 deletions.

-

Combination Therapies: Investigating the synergistic potential of PTDSS1 inhibitors with other anti-cancer agents, particularly immunotherapies, given the immunogenic nature of the induced cell death.

-

Mechanisms of Resistance: Elucidating potential mechanisms of acquired resistance to PTDSS1 inhibition to develop strategies to overcome them.

References

An In-depth Technical Guide to DS55980254: A Selective PTDSS1 Inhibitor and its Impact on the Phosphatidylserine Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DS55980254, a potent and selective orally active inhibitor of Phosphatidylserine Synthase 1 (PTDSS1). We delve into the critical role of PTDSS1 in the de novo synthesis of phosphatidylserine (PS), a vital phospholipid for cellular function. This document details the mechanism of action of this compound, summarizing key quantitative data on its inhibitory activity and in vivo efficacy. Furthermore, we provide detailed experimental protocols for relevant assays, including in vitro PTDSS1 activity assessment, lipidomics analysis of PS and its precursors, and in vivo evaluation using B-cell lymphoma xenograft models. The guide also elucidates the downstream consequences of PTDSS1 inhibition, particularly its impact on B-cell receptor (BCR) signaling, a critical pathway in certain malignancies. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction: The Phosphatidylserine Synthesis Pathway and the Role of PTDSS1

Given its fundamental role, dysregulation of PS synthesis has been implicated in various diseases. Notably, the dependency of certain cancer cells, particularly B-cell lymphomas, on PS synthesis has identified PTDSS1 as a promising therapeutic target.[4][6]

This compound: A Selective Inhibitor of PTDSS1

This compound is a potent, selective, and orally active small molecule inhibitor of PTDSS1.[2][7] Its targeted inhibition of PTDSS1 blocks the synthesis of intracellular PS from PC, leading to a significant reduction in cellular PS levels.[7] This targeted approach offers a promising strategy for investigating the physiological roles of PTDSS1 and for the development of novel therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity | Reference |

| PTDSS1 | Cell-free | 100 | Selective over PTDSS2 | [2] |

| PTDSS2 | Cell-free | > 4400 | - | [8] |

Table 2: In Vivo Efficacy of this compound in B-Cell Lymphoma Xenograft Models

| Cell Line | Mouse Model | Dosage and Administration | Key Findings | Reference |

| Jeko-1 | Xenograft | 10-100 mg/kg, p.o., once daily for 21 days | Inhibited colonization of Jeko-1 cells in the bone marrow and prolonged survival. | [7] |

| HCT116 PTDSS2-KO | Subcutaneous Xenograft | 10-30 mg/kg, daily, p.o. | Induced tumor regression without significant body weight loss. | [2] |

| A375 PTDSS2-KO | Subcutaneous Xenograft | 10-30 mg/kg, daily, p.o. | Induced tumor regression. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the phosphatidylserine synthesis pathway.

Cell-Free PTDSS1 Activity Assay

This protocol is adapted from methodologies used to characterize PTDSS1 inhibitors.[9]

Objective: To determine the in vitro inhibitory activity of this compound on PTDSS1.

Materials:

-

Human PTDSS1 expressed in Sf9 insect cells (microsome membrane fraction)

-

[¹⁴C]-L-serine

-

Phosphatidylcholine (PC) liposomes

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM CaCl₂, 1 mM DTT

-

This compound stock solution in DMSO

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture containing assay buffer, PC liposomes, and [¹⁴C]-L-serine.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the microsome membrane fraction containing PTDSS1.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[10]

-

Stop the reaction by adding an appropriate quenching solution (e.g., 10% trichloroacetic acid).

-

Filter the reaction mixture through a glass fiber filter to capture the radiolabeled PS incorporated into the membrane fraction.

-

Wash the filter extensively to remove unincorporated [¹⁴C]-L-serine.

-

Place the filter in a scintillation vial with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Quantitative Lipidomics Analysis of Phosphatidylserine and Phosphatidylethanolamine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of PS and PE in cellular extracts.

Objective: To quantify the changes in PS and PE levels in cells treated with this compound.

Materials:

-

Cell culture and this compound treatment reagents

-

Lipid extraction solvents (e.g., chloroform, methanol, water in a Bligh-Dyer method)

-

Internal standards for PS and PE (e.g., deuterated or odd-chain fatty acid species)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Reverse-phase C18 column

Procedure:

-

Sample Preparation:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.

-

Harvest cells and perform a cell count for normalization.

-

Perform lipid extraction using a method like the Bligh-Dyer extraction, spiking in internal standards at the beginning of the procedure.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the lipid extract onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases such as water/acetonitrile with additives like formic acid and ammonium formate for separation.[11]

-

Perform mass spectrometric analysis in negative ion mode for PS and PE.

-

Utilize Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each lipid species and the internal standards.

-

-

Data Analysis:

-

Integrate the peak areas for each lipid species and the corresponding internal standard.

-

Calculate the concentration of each lipid species relative to the internal standard and normalize to the initial cell number or protein content.

-

Compare the lipid profiles of this compound-treated cells to control cells.

-

B-Cell Lymphoma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a B-cell lymphoma cell line.[6][7]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, Jeko-1)

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation:

-

Culture the B-cell lymphoma cells under standard conditions.

-

Harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of approximately 1 x 10⁷ cells/mL. A 1:1 mixture with Matrigel can be used to improve tumor take rate.[7]

-

-

Tumor Implantation:

-

Subcutaneously inject 100-200 µL of the cell suspension (containing 1 x 10⁶ cells) into the flank of each mouse.[7]

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers two to three times per week.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

-

Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10-100 mg/kg) or vehicle control daily via oral gavage.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Signaling Pathways and Logical Relationships

The Phosphatidylserine Synthesis Pathway

The synthesis of phosphatidylserine is a crucial juncture in cellular phospholipid metabolism.

Caption: The mammalian phosphatidylserine synthesis pathway.

Impact of PTDSS1 Inhibition on B-Cell Receptor (BCR) Signaling

Inhibition of PTDSS1 by this compound leads to a reduction in PS levels, which in turn affects the balance of other phospholipids, such as phosphoinositides. This imbalance can lower the activation threshold of the B-cell receptor, leading to its hyperactivation.[12]

Caption: Effect of this compound on BCR signaling.

Experimental Workflow for In Vivo Efficacy Study

A logical workflow is crucial for conducting a successful in vivo study to evaluate the efficacy of this compound.

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound is a valuable research tool for elucidating the roles of PTDSS1 in cellular physiology and pathology. Its selectivity and oral bioavailability make it a promising lead compound for the development of novel therapeutics targeting cancers with a dependency on the phosphatidylserine synthesis pathway, such as certain B-cell lymphomas. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate further research into this important area of lipid metabolism and drug discovery.

References

- 1. A single run LC-MS/MS method for phospholipidomics - Vigipallia [integ04-cnspfv.archimed.fr]

- 2. Ramos Cell Line - B-Cell Lymphoma Research [cytion.com]

- 3. Ramos Xenograft Model | Xenograft Services [xenograft.net]

- 4. lcms.cz [lcms.cz]

- 5. Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ramos Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Therapeutic Applications of DS55980254: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS55980254 is a potent and selective, orally active small molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1). Preclinical research has identified promising therapeutic applications for this compound, primarily in the field of oncology, with a potential secondary application in the management of hypercholesterolemia. In oncology, this compound leverages the principle of synthetic lethality to target cancer cells with a deficiency in the PTDSS2 enzyme. This targeted inhibition leads to a cascade of cellular events, including endoplasmic reticulum (ER) stress and immunogenic cell death (ICD), ultimately resulting in tumor regression and prolonged survival in preclinical models. In the context of lipid metabolism, inhibition of PTDSS1 by this compound has been shown to activate the sterol regulatory element-binding protein (SREBP) pathway, a key regulator of cholesterol homeostasis. This technical guide provides an in-depth overview of the core mechanism of action, preclinical efficacy data, and detailed experimental protocols related to the potential therapeutic applications of this compound.

Core Mechanism of Action

This compound's therapeutic potential stems from its specific inhibition of PTDSS1, an enzyme responsible for the synthesis of phosphatidylserine (PS) from phosphatidylcholine (PC). Mammalian cells have a redundant enzyme, PTDSS2, which synthesizes PS from phosphatidylethanolamine (PE). The therapeutic strategies for this compound are based on the cellular consequences of PTDSS1 inhibition in different biological contexts.

Oncology: Synthetic Lethality in PTDSS2-Deficient Cancers

A significant number of human cancers exhibit a homozygous deletion of the PTDSS2 gene. In these cancer cells, the sole reliance on PTDSS1 for PS synthesis creates a critical vulnerability. Inhibition of PTDSS1 by this compound in PTDSS2-deleted cancer cells leads to a dramatic depletion of intracellular PS, triggering a cascade of events culminating in cell death.[1]

This process involves:

-

Endoplasmic Reticulum (ER) Stress: The depletion of PS, a crucial component of the ER membrane, disrupts ER homeostasis and activates the unfolded protein response (UPR), leading to significant ER stress.[1]

-

Immunogenic Cell Death (ICD): The ER stress-induced cell death is immunogenic in nature. This is characterized by the release of damage-associated molecular patterns (DAMPs), such as high mobility group box 1 (HMGB1), from the dying cancer cells.[2] These DAMPs act as "danger signals" to the immune system.

-

Activation of Anti-Tumor Immunity: The released DAMPs promote the maturation and activation of dendritic cells (DCs), which are potent antigen-presenting cells. Activated DCs can then prime an adaptive anti-tumor immune response, leading to the destruction of cancer cells.[1]

Cholesterol Metabolism: Activation of the SREBP Pathway

Inhibition of PTDSS1 by this compound has been shown to allosterically inhibit the enzyme, leading to a reduction in cellular PS levels. This decrease in a key membrane phospholipid appears to trigger the activation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. The SREBP family of transcription factors are master regulators of cholesterol and fatty acid synthesis.

The proposed mechanism involves:

-

SREBP Activation: Reduced PS levels are sensed, leading to the proteolytic cleavage and activation of SREBP2.

-

Increased LDL Receptor Expression: Activated SREBP2 translocates to the nucleus and upregulates the transcription of genes involved in cholesterol homeostasis, most notably the gene for the low-density lipoprotein receptor (LDLR).

-

Enhanced LDL Uptake: Increased expression of LDLR on the cell surface leads to enhanced uptake of LDL cholesterol from the circulation into the cells.

This mechanism suggests a potential therapeutic application for this compound in lowering plasma LDL cholesterol levels.[3]

Preclinical Efficacy Data (Oncology)

The anti-tumor activity of this compound has been evaluated in several preclinical xenograft models of human cancers with PTDSS2 deletion. The following tables summarize the key findings from these in vivo studies.

Table 1: In Vivo Efficacy of this compound in Subcutaneous Xenograft Models

| Cell Line | Cancer Type | Animal Model | Dosage and Administration | Treatment Duration | Key Outcomes | Reference |

| HCT116 PTDSS2-KO | Colorectal Carcinoma | Nude Mice | 10, 30, 100 mg/kg, p.o., daily | 28 days | Dose-dependent tumor regression observed. No significant body weight loss. | [2] |

| A375 PTDSS2-KO | Melanoma | Nude Mice | 10, 30, 100 mg/kg, p.o., daily | 11 days | Dose-dependent tumor regression observed. No significant body weight loss. | [2] |

Note: p.o. = oral administration

Table 2: In Vivo Efficacy of this compound in an Intravenous Xenograft Model

| Cell Line | Cancer Type | Animal Model | Dosage and Administration | Treatment Duration | Key Outcomes | Reference |

| Jeko-1 | Mantle Cell Lymphoma | Nude Mice | 10, 30, 100 mg/kg, p.o., daily | 21 days | Inhibited colonization of Jeko-1 cells in the bone marrow. Prolonged survival at 30 and 100 mg/kg doses. | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound.

In Vivo Xenograft Studies

-

Cell Lines and Culture: Human cancer cell lines with and without PTDSS2 deletion (e.g., HCT116 PTDSS2-KO, A375 PTDSS2-KO) are cultured under standard conditions.[2]

-

Animal Models: Immunodeficient mice (e.g., nude mice, NOD/SCID mice) are typically used to prevent rejection of the human tumor xenografts.[2][4]

-

Tumor Implantation: For subcutaneous models, a suspension of cancer cells (e.g., 1 x 107 HCT116 cells) is injected into the flank of the mice.[2] For intravenous models, cells are injected via the tail vein to mimic metastasis.[4]

-

Treatment: Once tumors reach a palpable size (e.g., 100-300 mm³), mice are randomized into treatment groups. This compound is administered orally, typically once daily, at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group receives the formulation without the active compound.[2]

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. For survival studies, the time to a predetermined endpoint (e.g., tumor size limit, morbidity) is recorded.[2][4]

In Vitro Cell-Free PTDSS1/2 Inhibition Assay

-

Enzyme Source: Microsomal fractions containing human PTDSS1 or PTDSS2 are prepared from Sf9 insect cells infected with baculovirus expressing the respective enzymes.

-

Reaction: The enzyme fraction is incubated with a reaction mixture containing L-[14C]-serine (as a tracer), a phospholipid substrate (phosphatidylcholine for PTDSS1 or phosphatidylethanolamine for PTDSS2), and varying concentrations of this compound.

-

Detection: The amount of radiolabeled phosphatidylserine produced is quantified using scintillation counting to determine the inhibitory activity of this compound.

Cellular Phosphatidylserine Synthesis Assay

-

Cell Culture: Cancer cells (e.g., HCT116 parental and PTDSS2-KO) are seeded in 96-well plates.[2]

-

Treatment: Cells are treated with varying concentrations of this compound in the presence of L-[14C]-serine.[2]

-

Lipid Extraction and Analysis: After incubation, total lipids are extracted from the cells. The amount of [14C]-phosphatidylserine is quantified by thin-layer chromatography (TLC) followed by autoradiography or scintillation counting to assess the inhibition of cellular PS synthesis.[2]

Immunogenic Cell Death Marker Analysis (HMGB1 ELISA)

-

Cell Culture and Treatment: PTDSS2-deficient cancer cells (e.g., HCT116 PTDSS2-KO) are treated with this compound for a specified period (e.g., 48 hours).[2]

-

Sample Collection: The cell culture supernatant is collected.[2]

-

ELISA: The concentration of HMGB1 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions. An increase in extracellular HMGB1 is indicative of immunogenic cell death.[2]

Future Directions and Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic agent, particularly in the oncology setting for cancers harboring a PTDSS2 deletion. The synthetic lethal approach is a clinically validated strategy, and the ability of this compound to induce an anti-tumor immune response is a highly desirable characteristic for modern cancer therapies. Further investigation into combination therapies, for example with immune checkpoint inhibitors, is warranted.

The potential for this compound to lower LDL cholesterol via activation of the SREBP pathway presents an intriguing, albeit less developed, therapeutic avenue. Quantitative in vivo studies are needed to validate this mechanism and assess its potential clinical translatability.

References

- 1. Increased LDL receptor by SREBP2 or SREBP2-induced lncRNA LDLR-AS promotes triglyceride accumulation in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. SENP1 promotes MCL pathogenesis through regulating JAK-STAT5 pathway and SOCS2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunogenic cell death-related signature predicts prognosis and immunotherapy efficacy in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

DS55980254 for B-cell lymphoma research

[No title] 1

[2] Targeting the B-cell receptor pathway in B-cell malignancies - PubMed (2013-05-01) The B-cell receptor (BCR) is a key component of normal B-cell development and adaptive immunity. The BCR is composed of a surface immunoglobulin, which recognizes specific antigens, and a signaling component that is composed of CD79A and CD79B heterodimers. Antigen binding to the BCR initiates a signaling cascade that is mediated by a series of kinases, including spleen tyrosine kinase (SYK), Bruton's tyrosine kinase (BTK), and the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K). The importance of the BCR signaling pathway in the pathogenesis of B-cell malignancies is highlighted by the recent discovery of mutations of key components of this pathway, including CD79A/B, in a significant subset of patients with diffuse large B-cell lymphoma (DLBCL). In addition, recent clinical trials of small-molecule inhibitors of SYK, BTK, and PI3K have demonstrated remarkable activity in a broad range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, follicular lymphoma, and DLBCL. In this review, we will discuss the normal function of the BCR signaling pathway, the genetic and epigenetic alterations of this pathway in B-cell malignancies, and the recent clinical data on specific inhibitors of this pathway. ... (2013-05-01)

-

Substances

-

Phosphatidylinositol 3-Kinases.

-

Agammaglobulinaemia Tyrosine Kinase.

-

Intracellular Signaling Peptides and Proteins.

-

Protein-Tyrosine Kinases.

-

Syk Kinase. ... (2013-05-01) Antigen binding to the BCR initiates a signaling cascade that is mediated by a series of kinases, including spleen tyrosine kinase (SYK), Bruton's tyrosine kinase (BTK), and the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K). The importance of the BCR signaling pathway in the pathogenesis of B-cell malignancies is highlighted by the recent discovery of mutations of key components of this pathway, including CD79A/B, in a significant subset of patients with diffuse large B-cell lymphoma (DLBCL). ... (2013-05-01) The B-cell receptor (BCR) is a key component of normal B-cell development and adaptive immunity. The BCR is composed of a surface immunoglobulin, which recognizes specific antigens, and a signaling component that is composed of CD79A and CD79B heterodimers. ... (2013-05-01) In this review, we will discuss the normal function of the BCR signaling pathway, the genetic and epigenetic alterations of this pathway in B-cell malignancies, and the recent clinical data on specific inhibitors of this pathway. 3 DS55980254: A Novel PTDSS1 Inhibitor for B-cell Lymphoma Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an orally active and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), a critical enzyme in the synthesis of phosphatidylserine (PS).[4] Emerging research has identified PTDSS1 as a promising therapeutic target in B-cell lymphomas, a group of cancers that rely heavily on PS synthesis for survival.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Core Mechanism of Action

This compound functions by specifically inhibiting PTDSS1, one of the two enzymes responsible for PS synthesis in mammalian cells.[4][7] PTDSS1 catalyzes the conversion of phosphatidylcholine (PC) to PS.[8] In B-cell lymphoma cells, which exhibit a high dependency on PS, the inhibition of PTDSS1 leads to a significant reduction in intracellular PS levels.[5][6] This disruption of phospholipid homeostasis has profound downstream effects, ultimately triggering apoptotic cell death.[5]

A key consequence of PTDSS1 inhibition is the alteration of the plasma membrane's phospholipid composition. This imbalance lowers the activation threshold of the B-cell receptor (BCR), a crucial signaling pathway for B-cell survival and proliferation.[5][6] The aberrant, spontaneous hyperactivation of the BCR signaling cascade leads to an increase in downstream signaling, including elevated intracellular calcium levels, which culminates in apoptosis.[5][6]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular insights into human phosphatidylserine synthase 1 reveal its inhibition promotes LDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

Allosteric Inhibition of PTDSS1 by DS55980254: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract